E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18390312
InChI: InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+
SMILES:
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline

CAS No.:

Cat. No.: VC18390312

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

E-2-Chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline -

Specification

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
IUPAC Name 2-chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline
Standard InChI InChI=1S/C13H11ClN2O2/c1-8-5-11-7-10(3-4-16(17)18)13(14)15-12(11)6-9(8)2/h3-7H,1-2H3/b4-3+
Standard InChI Key AGSLHRHNGPJUFV-ONEGZZNKSA-N
Isomeric SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)/C=C/[N+](=O)[O-]
Canonical SMILES CC1=CC2=CC(=C(N=C2C=C1C)Cl)C=C[N+](=O)[O-]

Introduction

Synthesis and Production

Synthetic Routes

The synthesis of E-2-chloro-6,7-dimethyl-3-(2-nitro)vinylquinoline typically involves Knoevenagel condensation between 2-chloro-6,7-dimethylquinoline-3-carbaldehyde and nitroethane or nitromethane under acidic or basic conditions . Key steps include:

  • Quinoline Core Formation: Friedländer annulation to construct the quinoline backbone.

  • Aldehyde Introduction: Vilsmeier-Haack formylation to install the carbaldehyde group at position 3 .

  • Nitrovinylation: Condensation with nitroethane via Knoevenagel reaction, often catalyzed by eco-friendly solvents like 1,3-dimethylurea/L-(+)-tartaric acid (DMU/LTA) to enhance efficiency .

Optimization and Scalability

Industrial synthesis is facilitated by companies like DAYANG CHEM, which offer scalable production from research-grade to bulk quantities. Recent advances emphasize catalyst-free protocols and green solvents to reduce environmental impact .

Table 1: Key Synthetic Parameters

ParameterDetailsSource
Reaction MediumDMU/LTA deep eutectic solvent
Yield60–80% (optimized conditions)
PurificationRecrystallization (ethyl acetate/hexane)

Structural and Chemical Properties

Molecular Characteristics

  • IUPAC Name: 2-Chloro-6,7-dimethyl-3-[(E)-2-nitroethenyl]quinoline

  • Stereochemistry: E-configuration confirmed by NMR coupling constants (J = 15–16 Hz for vinyl protons) .

  • Crystal Structure: Monoclinic P2₁/n space group; dihedral angle of 5.75° between quinoline and styryl rings, indicating near-planar geometry .

Physicochemical Data

  • Boiling Point: 428.7 ± 40.0 °C (predicted) .

  • Density: 1.323 ± 0.06 g/cm³ .

  • pKa: -0.61 ± 0.50 (indicative of strong electron-withdrawing nitro group) .

  • Solubility: Lipophilic (LogP = 4.28), soluble in DMSO, DMF, and chlorinated solvents .

Table 2: Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 8.37 (d, J = 16 Hz, CH=CH), 2.58 (s, CH₃)
IR (KBr)1628 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂)

Biological Activities and Applications

Anticancer Properties

In vitro studies on similar styrylquinolines demonstrate cytotoxicity against A549 (lung), HT29 (colon), and T24 (bladder) cancer cells (IC₅₀ = 2.38–9.86 μM) . Activity correlates with electron-withdrawing substituents enhancing DNA intercalation .

Other Applications

  • Proteomics Research: Used as a fluorescent probe due to extended π-conjugation .

  • Materials Science: Potential in organic semiconductors and nonlinear optical materials .

Future Directions

  • Mechanistic Studies: Elucidate molecular targets in malaria and cancer pathways.

  • Structural Optimization: Introduce polar groups (e.g., -OH, -NH₂) to improve solubility and bioavailability.

  • Green Chemistry: Develop continuous-flow synthesis to enhance scalability .

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